molecular formula C25H28N4O5S B11392856 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxo-N-propan-2-ylprolinamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxo-N-propan-2-ylprolinamide

Cat. No.: B11392856
M. Wt: 496.6 g/mol
InChI Key: HHJUYRADSUKPBR-UHFFFAOYSA-N
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Description

1-(4-METHYLBENZENESULFONYL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-5-OXO-N-(PROPAN-2-YL)PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a combination of sulfonyl, oxadiazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual moieties followed by their sequential coupling. The general synthetic route includes:

    Preparation of 4-METHYLBENZENESULFONYL chloride: This is achieved by reacting 4-methylbenzenesulfonic acid with thionyl chloride.

    Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative.

    Coupling reactions: The oxadiazole and sulfonyl chloride are then coupled with the pyrrolidine derivative under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHYLBENZENESULFONYL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-5-OXO-N-(PROPAN-2-YL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The sulfonyl and oxadiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules. Biology : It may serve as a probe for studying biological pathways involving sulfonyl and oxadiazole groups. Medicine Industry : Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and oxadiazole groups can form hydrogen bonds and other interactions with biological targets, influencing their function.

Similar Compounds

    1-(4-METHYLBENZENESULFONYL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-5-OXO-N-(PROPAN-2-YL)PYRROLIDINE-2-CARBOXAMIDE: Similar in structure but may have different substituents on the aromatic rings or different functional groups.

    1-(4-METHYLBENZENESULFONYL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-5-OXO-N-(PROPAN-2-YL)PYRROLIDINE-2-CARBOXAMIDE: Another similar compound with variations in the pyrrolidine ring.

Uniqueness: : The unique combination of sulfonyl, oxadiazole, and pyrrolidine moieties in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H28N4O5S

Molecular Weight

496.6 g/mol

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)sulfonyl-5-oxo-N-propan-2-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C25H28N4O5S/c1-16(2)28(15-22-26-24(27-34-22)19-7-5-6-18(4)14-19)25(31)21-12-13-23(30)29(21)35(32,33)20-10-8-17(3)9-11-20/h5-11,14,16,21H,12-13,15H2,1-4H3

InChI Key

HHJUYRADSUKPBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)N(CC3=NC(=NO3)C4=CC=CC(=C4)C)C(C)C

Origin of Product

United States

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